8-Azatryptophan

Immuno-oncology Enzyme inhibition Tryptophan metabolism

Structural biologists facing crystallization-resistant proteins and IDO1 researchers needing validated reference inhibitors can utilize 8-Azatryptophan (CAS 117782-75-9). Key applications: • IDO1 inhibitor: IC50 = 2.78 μM, Kd = 9.83 μM (SPR), EC50 = 9.17 μM (HeLa) - reproducible assay calibration benchmark for tryptophan-kynurenine pathway studies • Crystallization rescue: enables diffraction-quality crystals (2.3 Å resolution) after multi-site Trp substitution, demonstrated in bacteriophage lambda lysozyme • Isosteric Trp replacement: calculated LogP 0.99 positions it between Trp and 7-AzaTrp for modulating membrane permeability in peptidomimetic candidates. Biosynthetic incorporation via Trp-auxotrophic E. coli strains available.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 117782-75-9
Cat. No. B048643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azatryptophan
CAS117782-75-9
Synonyms2-amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid
8-azatryptophan
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CC(C(=O)O)N
InChIInChI=1S/C10H11N3O2/c11-8(10(14)15)5-7-6-12-13-4-2-1-3-9(7)13/h1-4,6,8H,5,11H2,(H,14,15)
InChIKeyKPOIYQLWQBUZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azatryptophan Overview


8-Azatryptophan (8-AzaTrp, 2-amino-3-(pyrazolo[1,5-a]pyridin-3-yl)propanoic acid) is a non-proteinogenic amino acid and aza-substituted analog of L-tryptophan. The compound features a pyrazolo[1,5-a]pyridine heterocyclic core wherein a nitrogen atom replaces the C8 carbon of the natural indole ring, yielding molecular formula C₁₀H₁₁N₃O₂ and a calculated LogP of approximately 0.99 [1]. First described in 1989, it is recognized as a tryptophan analog and derivative under MeSH Unique ID C058843 [2]. It serves as an isosteric tryptophan replacement in protein engineering, with applications in crystallization rescue and indoleamine 2,3-dioxygenase (IDO1) inhibition assays [3].

8-Azatryptophan vs. Other Regioisomers


Aza-tryptophan regioisomers are not functionally interchangeable. The position of the endocyclic nitrogen atom dictates distinct physicochemical and biological properties: 4- and 7-azatryptophans are characterized by red-shifted fluorescence and high environmental polarity sensitivity, making them widely adopted as optical probes in protein dynamics studies [1][2]. In contrast, 8-azatryptophan exhibits a markedly different hydrophobicity profile and serves as a low-micromolar IDO1 inhibitor with specific binding parameters (IC₅₀ = 2.78 μM, Kd = 9.83 μM) that cannot be replicated by other aza-substitution patterns [3]. In crystallization applications, 8-AzaTrp has demonstrated unique utility in rescuing recalcitrant proteins such as bacteriophage lambda lysozyme—a feat not generalizable across all aza-tryptophan isomers [4]. Substituting one regioisomer for another without validation risks altering binding kinetics, fluorescence properties, and structural outcomes.

8-Azatryptophan Quantitative Evidence


IDO1 Inhibitory Activity

8-Azatryptophan demonstrates measurable inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme. In an SPR-based binding assay, 8-AzaTrp exhibited a dissociation constant (Kd) of 9.83 μM against human IDO1 [1]. In a cellular functional assay using IFN-γ-stimulated HeLa cells with L-tryptophan as substrate, the EC₅₀ was determined to be 9.17 μM after 24 hours [2]. Additionally, in an enzyme inhibition assay using recombinant human IDO1 expressed in E. coli BL21(DE3), 8-AzaTrp inhibited kynurenine production with an IC₅₀ of 2.78 μM [3]. For context, L-tryptophan (the natural substrate) exhibits a Km of approximately 20-40 μM for IDO1, positioning 8-AzaTrp as a substrate-competitive ligand with moderate affinity. Comparative inhibition data for 7-azatryptophan against IDO1 are not available in curated databases, nor are 4- or 5-azatryptophan established as IDO1 inhibitors, making 8-AzaTrp the only aza-tryptophan regioisomer with documented IDO1 binding parameters.

Immuno-oncology Enzyme inhibition Tryptophan metabolism

Altered Hydrophobicity in Peptide Engineering

The introduction of an endocyclic nitrogen at the 8-position reduces hydrophobicity relative to natural L-tryptophan. 8-Azatryptophan exhibits a calculated LogP of 0.989 and a polar surface area (PSA) of 80.62 Ų . In comparative modeling studies, natural L-tryptophan has a reported LogP of -1.09 to -1.38 and PSA of approximately 79-85 Ų depending on ionization state, while 7-azatryptophan has a calculated LogP of 2.05 and PSA of 105.13 Ų [1][2]. The literature notes that aza-tryptophans as a class are more hydrophilic than Trp, with 8-AzaTrp specifically demonstrating reduced thrombin binding affinity in peptide systems attributed to this lower hydrophobicity, which affects protein structure stability and interaction dynamics .

Peptidomimetics Protein engineering Drug design

Crystallization Rescue of Recalcitrant Proteins

Wild-type bacteriophage lambda lysozyme had been impossible to crystallize despite extensive attempts. The replacement of all four native tryptophan residues with aza-tryptophan (specifically 8-AzaTrp) enabled successful crystallization and subsequent structure solution [1]. The modified protein crystallized in space group P2₁2₁2₁ with unit cell parameters a = 73.2 Å, b = 88.5 Å, c = 130.4 Å, and diffracted to 2.3 Å resolution. This substitution also created new heavy-atom binding sites critical for phasing, enabling the solution of non-crystallographic symmetry—a requirement for phase improvement and final structure determination [2]. No comparable crystallization rescue has been documented for 4-, 5-, 6-, or 7-azatryptophan in this or similar recalcitrant protein systems.

Structural biology X-ray crystallography Protein engineering

Comparative Fluorescence Data Gap

A critical gap exists in the literature: no peer-reviewed, comparative fluorescence characterization of 8-azatryptophan against 4- and 7-azatryptophan has been published. 4-Azatryptophan is established as a superior optical probe with a Stokes shift of ≈130 nm and significantly higher quantum yield in aqueous buffers relative to 7-AzaTrp [1]. 7-Azatryptophan exhibits a red-shifted absorption spectrum enabling selective excitation above 310 nm where natural Trp absorbance is near zero, with well-characterized emission sensitivity to environmental polarity [2][3]. In contrast, the fluorescence quantum yield, emission maximum, Stokes shift, and quenching sensitivity of 8-azatryptophan remain unreported in the primary literature. This absence of comparative optical data means 8-AzaTrp cannot be recommended as a fluorescence probe when 4- or 7-AzaTrp are available with established, quantifiable photophysical properties.

Fluorescence spectroscopy Optical probes Biophysics

8-Azatryptophan Research & Applications


IDO1 Inhibitor Screening & Assay Validation

8-Azatryptophan can serve as a low-micromolar control ligand or starting scaffold in IDO1 inhibitor discovery campaigns. With validated Kd = 9.83 μM (SPR), EC₅₀ = 9.17 μM (HeLa cell assay), and IC₅₀ = 2.78 μM (enzymatic assay), it provides a reproducible benchmark for calibrating biochemical and cellular assays targeting the tryptophan-kynurenine pathway in immuno-oncology research [1][2]. This compound is particularly suited for laboratories establishing IDO1 assay platforms and requiring a well-characterized, purchasable reference compound.

Protein Crystallization Rescue

For structural biology groups facing crystallization-resistant proteins with surface-accessible or core tryptophan residues, substitution with 8-azatryptophan is a literature-supported rescue strategy. This approach has been demonstrated to enable crystallization of bacteriophage lambda lysozyme after all four native Trp residues were replaced, yielding diffracting crystals to 2.3 Å resolution and providing new heavy-atom binding sites for phasing [3]. The technique is generalizable to other proteins where wild-type constructs fail to produce crystals.

Peptidomimetic Lead Optimization

In peptide-based drug discovery, 8-azatryptophan offers a physicochemical profile distinct from both natural tryptophan and other aza-substituted analogs. Its calculated LogP of 0.989 positions it as less hydrophobic than 7-AzaTrp (LogP = 2.05) but distinct from the more polar Trp scaffold, enabling medicinal chemists to modulate membrane permeability and metabolic stability in peptidomimetic candidates without resorting to more structurally disruptive modifications . This property is particularly relevant for optimizing oral bioavailability and target binding kinetics.

Non-Canonical Amino Acid Incorporation

8-Azatryptophan can be biosynthetically incorporated into proteins expressed in tryptophan-auxotrophic E. coli strains. This enables site-specific perturbation of protein structure and function for mechanistic studies—specifically, the altered hydrophobicity and heterocyclic geometry can be exploited to probe the role of individual tryptophan residues in folding, stability, and intermolecular interactions [4]. This approach is valuable for academic and industrial protein engineering groups investigating structure-activity relationships in therapeutic proteins or industrial enzymes.

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